molecular formula C13H26O2 B13827448 Neotridecanoic acid

Neotridecanoic acid

Cat. No.: B13827448
M. Wt: 214.34 g/mol
InChI Key: VYDBDDDTZMNNMM-UHFFFAOYSA-N
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Description

Neodecanoic acid (CAS 26896-20-8) is a branched-chain carboxylic acid with the molecular formula C₁₀H₂₀O₂ and a molecular weight of 172.26 g/mol. It is a mixture of isomers, primarily 2,2-dimethyloctanoic acid, characterized by its branched alkyl chain structure . This compound is widely used in industrial applications, including as a pre-harvest desiccant in agriculture, an intermediate in chemical synthesis, and an inert ingredient in non-food pesticide formulations . Its branched structure contributes to unique physicochemical properties, such as lower melting points and enhanced solubility in nonpolar solvents compared to linear-chain analogs .

Preparation Methods

Preparation Methods of Neotridecanoic Acid

Process Flow and Key Steps

Step Description
Olefin and Catalyst Mixing Propylene trimer or tetramer mixed with sulfuric acid and formic acid at controlled temperature
Cooling and Water Addition Rapid cooling to 0°C, followed by addition of water and formic acid to separate phases
Organic Phase Extraction Partitioning with tetrachloroethylene to extract neo-acids
Caustic Extraction Treatment with aqueous sodium hydroxide to remove neutral impurities
Acid Regeneration Regeneration of neo-acids by acidification
Washing and Drying Trituration with water and brine to remove hydroxysulphonic acids
Distillation Vacuum distillation to isolate pure this compound

Reaction Example Summary (Adapted from Patent US3515737A)

Parameter Value
Olefin Propylene trimer (1 mole)
Sulfuric Acid 1.15 moles, 97% w/w concentration
Formic Acid 1 mole
Reaction Temperature 0°C to +16°C
Water Addition 1.2 moles
Solvent for Extraction Tetrachloroethylene (3 x 150 ml)
Caustic Extraction Aqueous 12% sodium hydroxide (2 x 250 ml)
Yield of Neo-Acid Approximately 90% recovery after distillation
Boiling Point of Product 132°C at 10 mm Hg
Acid Number 324

Alternative Preparation via Carbonylation (Brief Overview)

Another method, described in related literature, involves the carbonylation of branched olefins with carbon monoxide under high pressure and elevated temperature in the presence of acidic catalysts and water. This method yields neo-acids with tertiary carbons adjacent to the carboxyl group, including this compound. However, this process is less commonly applied industrially compared to the sulfuric acid/formic acid method.

Summary Table of Preparation Methods

Preparation Aspect Method Details
Starting Materials Branched acyclic olefins (e.g., propylene trimer), formic acid, concentrated sulfuric acid
Catalyst Sulfuric acid (≥90% w/w, preferably ≥97% w/w)
Reaction Conditions Temperature: 0–60°C (preferably <40°C); time: from seconds to hours depending on olefin
Extraction Solvent Tetrachloroethylene
Purification Steps Caustic extraction, acid regeneration, washing with water and brine, vacuum distillation
Yield Up to 90% recovery of this compound
Product Characteristics Boiling point ~132°C at 10 mm Hg; acid number ~324

Chemical Reactions Analysis

Types of Reactions

Neotridecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biochemical Applications

Fatty Acid Metabolism
Neotridecanoic acid plays a crucial role in fatty acid metabolism. Research indicates that it is involved in the synthesis pathways of very-long-chain fatty acids, which are essential for cellular functions and energy metabolism. For instance, studies have shown that inhibiting specific enzymes in the fatty acid synthesis pathway can affect the replication of viruses such as Hepatitis C and Zika virus, highlighting the potential of targeting fatty acids in antiviral strategies .

Modulation of Cancer Progression
Recent research has demonstrated that various fatty acids, including this compound, can modulate tumor cell behavior. Specific fatty acids have been shown to influence cancer cell proliferation and metastasis, suggesting that this compound may have implications in cancer therapy .

Industrial Applications

Adhesives and Coatings
this compound is utilized in the formulation of adhesives and coatings due to its chemical properties that enhance adhesion and stability. For example, it can be part of a reaction product with polyamines to create robust adhesive compositions suitable for various substrates . The unique structure of this compound contributes to the thermal and hydrolytic stability of these products.

Biomass-derived Neo Acids
Recent advancements in green chemistry have enabled the production of neo acids from biomass-derived materials. This compound can be synthesized through innovative methods that involve hydroxyalkylation and alkylation processes, resulting in derivatives with applications in plastics, rubber, and detergents . These processes not only provide sustainable alternatives to fossil fuel-derived compounds but also enhance the performance characteristics of end products.

Cosmetic Applications

Formulation in Cosmetics
In cosmetic formulations, this compound is valued for its emollient properties. It can enhance the texture and moisturizing effects of creams and lotions. Studies have shown that incorporating fatty acids into cosmetic products can improve skin hydration and sensory attributes . The ability to stabilize emulsions makes it a desirable ingredient for topical applications.

Research Case Studies

StudyFocusFindings
Kopečný et al. (1996)Fatty Acid CompositionIdentified this compound as a significant component in anaerobic gut fungi, influencing digestion processes .
Nature (2020)Fatty Acid Synthesis PathwaysDemonstrated the role of this compound in viral replication pathways, suggesting therapeutic targets for antiviral drug development .
PMC (2023)Cancer ModulationExplored how this compound affects tumor progression, indicating potential for cancer treatment strategies .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The table below compares Neodecanoic acid with linear-chain fatty acids of similar carbon lengths and other branched analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Structure Type Key Applications
Neodecanoic acid C₁₀H₂₀O₂ 172.26 26896-20-8 Branched (2,2-dimethyl) Pesticide intermediate, desiccant
Nonadecanoic acid C₁₉H₃₈O₂ 298.50 646-30-0 Linear (n-C19) Research standard, lipid studies
Hexadecanoic acid C₁₆H₃₂O₂ 256.42 57-10-3 Linear (n-C16) Food additive, cosmetics
Pentadecanoic acid C₁₅H₃₀O₂ 242.40 1002-84-2 Linear (n-C15) Cancer research (e.g., tamoxifen resistance studies)

Key Observations :

  • Branching Effects: Neodecanoic acid’s branched structure reduces intermolecular van der Waals forces, resulting in a lower melting point (-20°C to 10°C) compared to linear acids like Hexadecanoic acid (63°C) .
  • Solubility: Branched acids exhibit higher solubility in organic solvents, making Neodecanoic acid suitable for industrial formulations, whereas linear acids like Nonadecanoic acid are more prevalent in biological systems .

Biological Activity

Neotridecanoic acid, also known as n-tridecanoic acid, is a medium-chain fatty acid with significant biological activity. This compound has garnered attention in various fields, including microbiology, pharmacology, and cancer research. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by case studies and research findings.

  • Chemical Formula : C13H26O2
  • Molecular Weight : 214.34 g/mol
  • CAS Number : 629-85-4

This compound is characterized by its long aliphatic chain, which influences its solubility and reactivity. It is primarily found in animal fats and certain plant oils.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties, particularly against Gram-positive bacteria. Research indicates that it can disrupt bacterial membranes by hydrolyzing phospholipids, leading to cell lysis.

Bacterial Strain Concentration (µg/ml) Effect
Staphylococcus aureus375Significant cell lysis
Enterococcus faecalis750Disruption of cellular morphology

A study demonstrated that this compound effectively reduces bacterial viability by compromising membrane integrity, making it a potential candidate for developing new antibacterial agents .

Role in Cancer Research

Recent studies have explored the modulatory effects of fatty acids like this compound on cancer progression. Evidence suggests that fatty acids can influence tumor cell behavior, including proliferation and apoptosis.

  • Mechanism of Action : this compound may modulate signaling pathways involved in cancer cell survival and proliferation. It has been observed to interact with integrins, which are crucial for cell adhesion and migration.
Fatty Acid Effect on Cancer Cells
This compoundInduces apoptosis; inhibits proliferation
Palmitic AcidPromotes tumor growth; enhances inflammation

In vitro studies indicate that this compound can induce apoptosis in specific cancer cell lines while inhibiting their proliferation .

Inflammation and Immune Response

This compound plays a role in modulating inflammatory responses. It has been shown to influence the production of eicosanoids, which are critical mediators in inflammation.

  • Mechanism : By hydrolyzing phospholipids in cell membranes, this compound releases arachidonic acid, a precursor for pro-inflammatory mediators. This process can enhance the immune response during infections but may also contribute to chronic inflammation if dysregulated .

Case Studies

  • Antibacterial Efficacy : A study focused on the antibacterial effects of this compound against Salmonella enterica showed that at concentrations of 750 µg/ml, the compound caused significant morphological changes in bacterial cells, indicating its potential as an antibacterial agent .
  • Cancer Cell Proliferation : In a preclinical model assessing the effects of various fatty acids on prostate cancer cells, this compound was found to significantly reduce cell viability compared to controls, suggesting its potential as an adjunct therapy in cancer treatment .

Q & A

Basic Research Questions

Q. How is neotridecanoic acid synthesized and characterized in laboratory settings?

  • Methodological Answer : Synthesis typically involves esterification or hydrolysis of precursor lipids, followed by purification via fractional distillation or recrystallization. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, infrared (IR) spectroscopy for functional group analysis, and mass spectrometry (MS) for molecular weight validation. Purity should be verified using high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 210 nm. Experimental protocols must detail reaction conditions (e.g., temperature, catalysts) and include raw spectral data in supplementary materials to ensure reproducibility .

Q. What analytical techniques are optimal for quantifying this compound in complex biological matrices?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is preferred for volatile derivatives, while liquid chromatography-tandem MS (LC-MS/MS) is suitable for non-volatile forms. Sample preparation should include lipid extraction (e.g., Folch method) and derivatization (e.g., methyl ester formation). Internal standards like deuterated analogs (e.g., tridecanoic acid-d₃₇) minimize matrix effects. Method validation must address linearity (R² > 0.99), limit of detection (LOD < 1 ng/mL), and recovery rates (85–115%) .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

  • Methodological Answer : Purity is assessed via melting point analysis (mp 68–70°C, compared to NIST standards) and thin-layer chromatography (TLC) with iodine vapor visualization. Stability studies should test degradation under light, humidity, and temperature (e.g., 4°C vs. 25°C) over 6–12 months. Accelerated stability testing (40°C/75% RH) with periodic HPLC analysis quantifies degradation products. Data should be reported as mean ± SD with kinetic modeling (e.g., Arrhenius equation) .

Q. What spectroscopic databases or reference materials are critical for identifying this compound?

  • Methodological Answer : The NIST Chemistry WebBook provides validated IR, NMR, and MS spectra for cross-referencing. Researchers should compare experimental data to entries like CAS 646-30-0 (nonadecanoic acid) or similar analogs. For novel derivatives, deposit raw spectral data in repositories like Zenodo and cite them using digital object identifiers (DOIs) .

Advanced Research Questions

Q. How can contradictions in thermodynamic data (e.g., enthalpy of combustion) for this compound be resolved across studies?

  • Methodological Answer : Systematic reviews should compare experimental protocols for calorimetry (e.g., bomb vs. flow calorimetry) and purity verification methods. Meta-analyses using random-effects models can quantify heterogeneity. Cross-validation with computational thermodynamics (e.g., Gaussian software for heat of formation) identifies outliers. Contradictions often arise from impurities or calibration errors, necessitating error-propagation analyses .

Q. What computational models best predict this compound’s behavior in aqueous vs. lipid bilayer systems?

  • Methodological Answer : Molecular dynamics (MD) simulations with force fields like CHARMM36 or AMBER model partitioning coefficients. Density functional theory (DFT) calculates solvation free energy and pKa. Validate predictions using experimental data from small-angle X-ray scattering (SAXS) or Langmuir trough measurements. Parameterize models with NIST thermochemical data to ensure accuracy .

Q. How can researchers optimize catalytic systems for selective functionalization of this compound?

  • Methodological Answer : Design of experiments (DoE) with response surface methodology (RSM) evaluates catalyst loadings (e.g., palladium vs. enzymes), solvents, and temperatures. High-throughput screening using robotic liquid handlers accelerates condition optimization. Mechanistic studies via in-situ IR or Raman spectroscopy track intermediate formation. Compare turnover numbers (TON) and selectivity ratios (>90%) against literature benchmarks .

Q. What interdisciplinary approaches elucidate this compound’s role in metabolic pathways?

  • Methodological Answer : Isotopic labeling (¹³C or ²H) with tracer studies in cell cultures identifies metabolic flux. Combine transcriptomics (RNA-seq) and lipidomics (LC-MS) to map enzyme interactions. Knockout models (e.g., CRISPR-Cas9 in yeast) validate pathway relevance. Data integration via genome-scale metabolic models (GEMs) like Recon3D highlights network perturbations .

Q. How do structural modifications (e.g., branching) alter this compound’s physicochemical properties?

  • Methodological Answer : Synthesize analogs (e.g., iso-neotridecanoic acid) and compare properties using differential scanning calorimetry (DSC) for melting behavior and surface tensiometry for critical micelle concentration (CMC). QSAR models correlate structural descriptors (e.g., logP, polar surface area) with bioactivity. X-ray crystallography or cryo-EM resolves conformational changes .

Q. What strategies mitigate batch-to-batch variability in this compound production for in vivo studies?

  • Methodological Answer : Implement quality-by-design (QbD) principles with process analytical technology (PAT) for real-time monitoring. Statistical process control (SPC) charts track critical parameters (e.g., pH, reaction yield). Use orthogonal analytical methods (e.g., GC-MS and NMR) for batch certification. Report variability as relative standard deviation (RSD < 5%) in supplementary materials .

Q. Key Methodological Resources

  • Experimental Reproducibility : Follow BJOC guidelines for detailed methods and supplementary data .
  • Data Validation : Cross-reference NIST WebBook entries and deposit raw data in open repositories .
  • Computational Modeling : Use FINER criteria to align simulations with experimental feasibility .

Properties

Molecular Formula

C13H26O2

Molecular Weight

214.34 g/mol

IUPAC Name

10,10-dimethylundecanoic acid

InChI

InChI=1S/C13H26O2/c1-13(2,3)11-9-7-5-4-6-8-10-12(14)15/h4-11H2,1-3H3,(H,14,15)

InChI Key

VYDBDDDTZMNNMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCCCCCCCC(=O)O

Origin of Product

United States

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